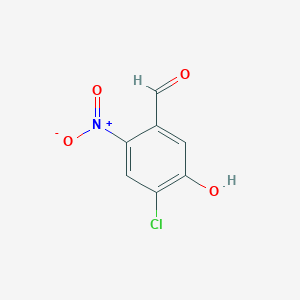
4-Chloro-5-hydroxy-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO4 It is a derivative of benzaldehyde, featuring a chloro group at the 4-position, a hydroxy group at the 5-position, and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-5-hydroxy-2-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration and chlorination of benzaldehyde derivatives. One common method involves the nitration of 4-chlorobenzaldehyde using concentrated nitric acid in the presence of sulfuric acid to introduce the nitro group at the 2-position. The resulting product is then subjected to hydroxylation to introduce the hydroxy group at the 5-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Major Products
Oxidation: 4-Chloro-5-hydroxy-2-nitrobenzoic acid.
Reduction: 4-Chloro-5-hydroxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-5-hydroxy-2-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-hydroxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer activities. The hydroxy and chloro groups may also contribute to its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the chloro group.
4-Chloro-2-nitrobenzaldehyde: Similar structure but lacks the hydroxy group.
5-Hydroxy-2-nitrobenzaldehyde: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-5-hydroxy-2-nitrobenzaldehyde is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H4ClNO4 |
|---|---|
Poids moléculaire |
201.56 g/mol |
Nom IUPAC |
4-chloro-5-hydroxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4ClNO4/c8-5-2-6(9(12)13)4(3-10)1-7(5)11/h1-3,11H |
Clé InChI |
RBTATMIQKVVUOI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
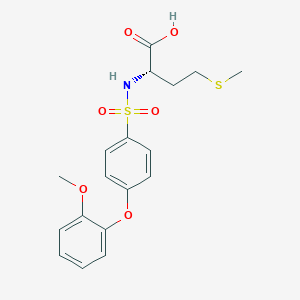

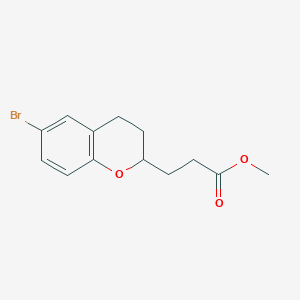
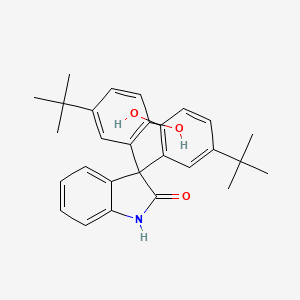
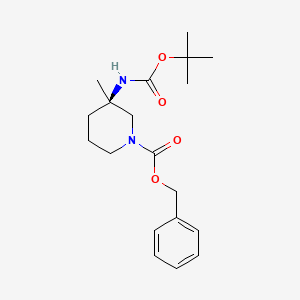
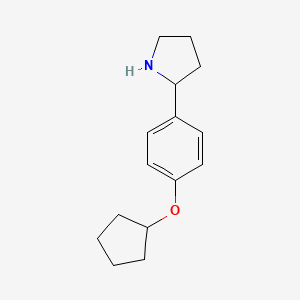
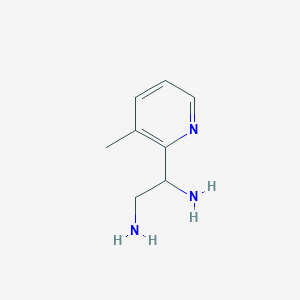
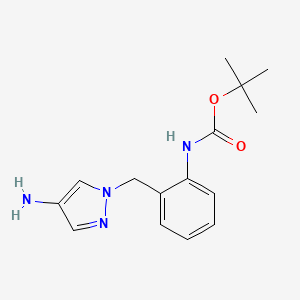


![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
